molecular formula C8H4Cl3NaO2 B12713641 Sodium 2,4,5-trichlorophenylacetate CAS No. 53404-91-4

Sodium 2,4,5-trichlorophenylacetate

Cat. No.: B12713641
CAS No.: 53404-91-4
M. Wt: 261.5 g/mol
InChI Key: SPAOUGSHIFOWDT-UHFFFAOYSA-M
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Description

Sodium 2,4,5-trichlorophenylacetate is a chemical compound with the molecular formula C8H4Cl3O2Na. It is a sodium salt derivative of 2,4,5-trichlorophenylacetic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,5-trichlorophenylacetate typically involves the reaction of 2,4,5-trichlorophenylacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions usually include controlled temperature and pH to ensure complete conversion and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to handle large volumes. The reaction is monitored for purity and yield, and the final product is subjected to quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,5-trichlorophenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less chlorinated phenylacetates or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylacetates.

Scientific Research Applications

Sodium 2,4,5-trichlorophenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,4,5-trichlorophenylacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sodium 2,4,5-trichlorophenylacetate can be compared with other similar compounds, such as:

    2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features but different biological activities.

    2,4,6-Trichlorophenylacetate: A compound with similar chlorination patterns but different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

53404-91-4

Molecular Formula

C8H4Cl3NaO2

Molecular Weight

261.5 g/mol

IUPAC Name

sodium;2-(2,4,5-trichlorophenyl)acetate

InChI

InChI=1S/C8H5Cl3O2.Na/c9-5-3-7(11)6(10)1-4(5)2-8(12)13;/h1,3H,2H2,(H,12,13);/q;+1/p-1

InChI Key

SPAOUGSHIFOWDT-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)CC(=O)[O-].[Na+]

Origin of Product

United States

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